ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate
Description
Ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is a multifunctional heterocyclic compound featuring a thiophene-3-carboxylate core linked via an acetamido-thioether bridge to a cyclopenta[4,5]thieno[2,3-d]pyrimidine moiety.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S3/c1-4-39-31(38)27-23(20-14-13-18(2)19(3)15-20)16-40-28(27)33-25(36)17-41-32-34-29-26(22-11-8-12-24(22)42-29)30(37)35(32)21-9-6-5-7-10-21/h5-7,9-10,13-16H,4,8,11-12,17H2,1-3H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYBPUDVXKBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a thieno-pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors involved in various diseases.
Biological Activities
1. Anticancer Activity
Research has shown that compounds containing thieno-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF7 | 43.4 |
2. Antimicrobial Activity
The compound's thioether and thiophene functionalities suggest potential antimicrobial properties. Similar compounds have been reported to possess antibacterial and antifungal activities. For instance, a related derivative exhibited broad-spectrum antibacterial activity against pathogenic bacteria .
3. Anti-inflammatory Properties
Compounds with similar structures have been evaluated for anti-inflammatory effects. Studies indicate that thieno-pyrimidines can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes related to cancer proliferation or inflammation.
- Receptor Modulation: It could act as a ligand for various receptors involved in cellular signaling pathways.
Case Studies
Several studies have highlighted the potential of similar compounds in drug discovery:
- Screening for Anticancer Agents: A study conducted on multicellular spheroids identified novel anticancer compounds through high-throughput screening of drug libraries . Compounds structurally related to ethyl 4-(3,4-dimethylphenyl)-2-(2-(...)) were included in this screening.
- Docking Studies: Molecular docking studies have predicted favorable interactions between thieno-pyrimidine derivatives and target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-3-Carboxylate Derivatives
Key Structural Features :
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Contains a tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl substituent. Lacks the pyrimidine-thioacetamido linkage present in the target compound .
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a-3k): Feature a cyanoacrylamido group instead of the thio-linked pyrimidine. Synthesized via Knoevenagel condensation (72–94% yields) .
Functional Implications :
- The target compound’s thio-linked pyrimidine may enhance binding to sulfur-dependent enzymes (e.g., tyrosinase) compared to cyanoacrylamido derivatives .
Cyclopenta[4,5]thieno[2,3-d]pyrimidine Derivatives
Key Structural Features :
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide: Shares the cyclopenta[4,5]thieno[2,3-d]pyrimidine core but substitutes 4-chlorophenyl and 2-ethyl-6-methylphenyl groups instead of phenyl and 3,4-dimethylphenyl .
- 3-(2-Phenylethyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Replaces the oxo group with thioxo and adds a phenylethyl chain, altering electronic properties .
Activity Insights :
- Anti-tyrosinase activity is reported for 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, suggesting the target compound’s pyrimidinone core could similarly interact with metalloenzymes .
- Thioxo derivatives (e.g., ) may exhibit stronger nucleophilic reactivity than oxo analogs due to sulfur’s polarizability .
Tetrahydrobenzo[b]thiophen-Pyrimidine Hybrids
Key Structural Features :
- N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxamide : Integrates a benzo[b]thiophen-pyrimidine hybrid but lacks the thioacetamido bridge, reducing conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
